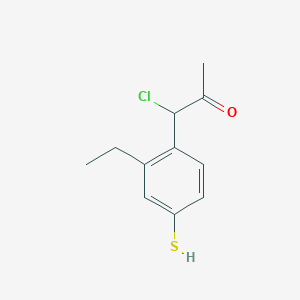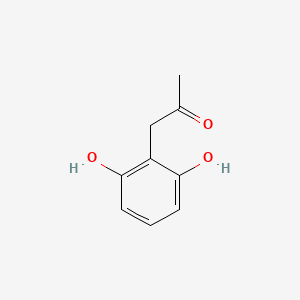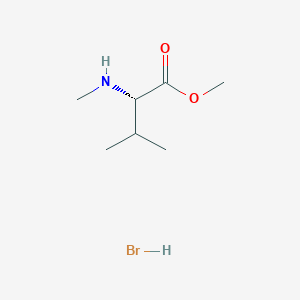![molecular formula C14H12N4 B14059829 {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile CAS No. 25442-68-6](/img/structure/B14059829.png)
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is an organic compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a benzylidene group attached to a propanedinitrile moiety through a cyanoethyl and methylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde
- 2-{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}malononitrile
- 4-(Methylamino)pyridine
Uniqueness
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylidene group with a propanedinitrile moiety through a cyanoethyl and methylamino linkage sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
25442-68-6 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-[[4-[2-cyanoethyl(methyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N4/c1-18(8-2-7-15)14-5-3-12(4-6-14)9-13(10-16)11-17/h3-6,9H,2,8H2,1H3 |
Clé InChI |
RISYOXHUXDEKNI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


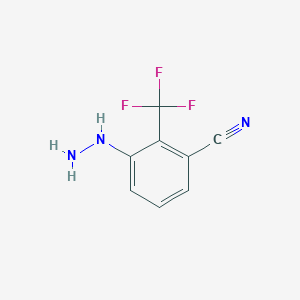
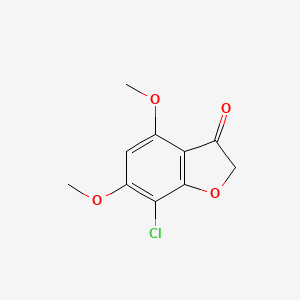
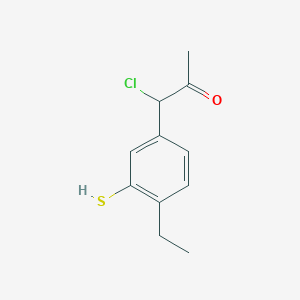

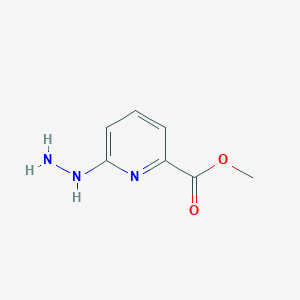
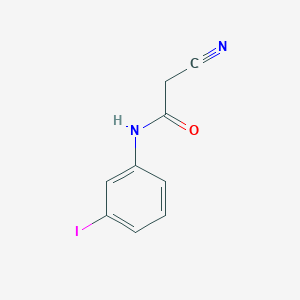
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
